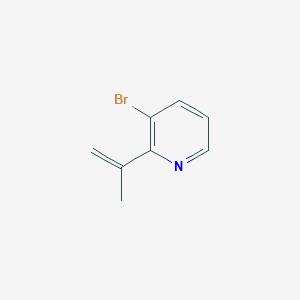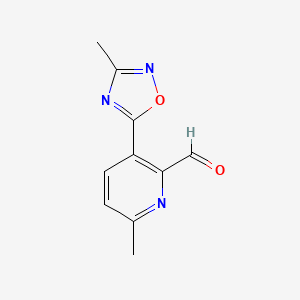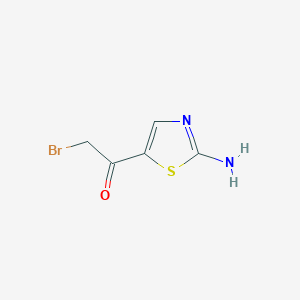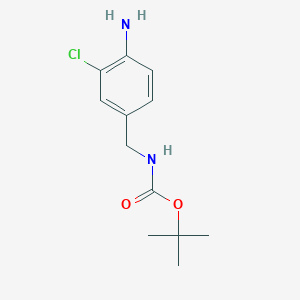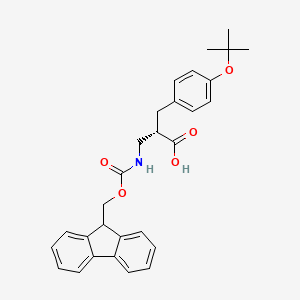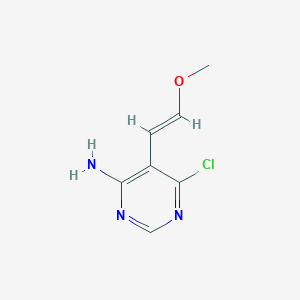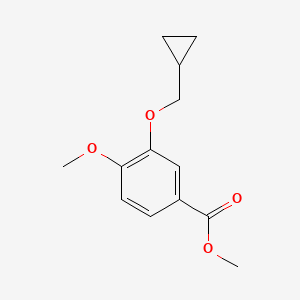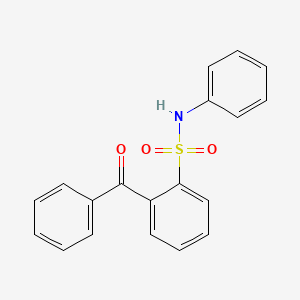
2-Benzoyl-N-phenylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide,2-benzoyl-n-phenyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide,2-benzoyl-n-phenyl- typically involves the reaction of benzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of benzenesulfonamide,2-benzoyl-n-phenyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide,2-benzoyl-n-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of benzenesulfonamide,2-benzoyl-n-phenyl- involves the inhibition of specific enzymes or receptors in the target organism. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH balance within the cells, leading to cell death . The compound may also interact with bacterial enzymes, interfering with their metabolic processes and resulting in antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl-
- N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide,2-benzoyl-n-phenyl- stands out due to its unique benzoyl and phenyl substituents, which contribute to its distinct chemical and biological properties. Compared to other sulfonamides, it exhibits higher selectivity and potency against certain cancer cell lines and bacterial strains.
Eigenschaften
CAS-Nummer |
18963-28-5 |
|---|---|
Molekularformel |
C19H15NO3S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-benzoyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C19H15NO3S/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(22,23)20-16-11-5-2-6-12-16/h1-14,20H |
InChI-Schlüssel |
ISHOTEFIMLQPQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
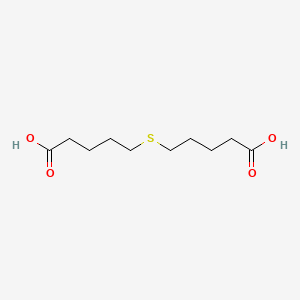
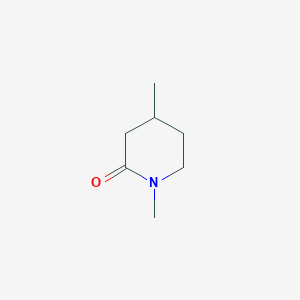
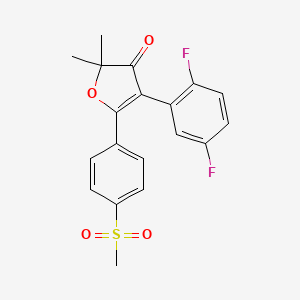
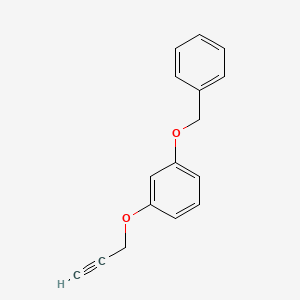
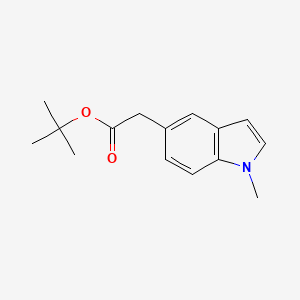
![Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13984514.png)
